molecular formula C7H11F4NO3 B1450332 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt CAS No. 1401425-82-8

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

Cat. No. B1450332
M. Wt: 233.16 g/mol
InChI Key: GCDCXUXCBSGDSX-UHFFFAOYSA-N
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Description

“3-(2-Fluoroethoxy)azetidine trifluoroacetate salt” is a chemical compound . Its Inchi Code is 1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .


Molecular Structure Analysis

The molecular weight of this compound is 233.16 . The linear formula is C7H11F4NO3 .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a storage temperature of -10 .

Scientific Research Applications

Synthesis and Reactivity

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is likely involved in synthetic chemistry, especially in the context of creating β-amino alcohol derivatives and γ-amino alcohol derivatives. A study described a transition-metal-free, three-component coupling process involving azetidines, which resulted in the formation of N-aryl γ-amino alcohol derivatives. This process is significant in medicinal chemistry due to the biological relevance of such derivatives (Roy, Baviskar, & Biju, 2015). Moreover, the azetidine derivative A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, was synthesized using a similar azetidine structure, highlighting its importance in receptor binding studies and potential PET imaging applications (Doll et al., 1999).

Antibacterial Agents

Azetidinylquinolones, containing a similar azetidine moiety, have been synthesized and evaluated for their antibacterial activity. The study focused on the effects of chirality on potency and in vivo efficacy, revealing that the stereochemistry at the azetidine and the oxazine rings significantly influences antibacterial activity. This research emphasizes the role of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).

Fluorination Reactions

The fluorocyclization strategy has been applied to construct four-membered heterocycles, including azetidines. This method involves the cyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, with the presence of an electron-donating group facilitating the process. Such fluorocyclization reactions underscore the versatility of fluorinated azetidine derivatives in organic synthesis (Zhang et al., 2021).

Enantioselective Synthesis

Azetidinium triflates, similar in structure to 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, have been used as substrates in enantioselective ring-opening reactions with CsF and a chiral bis-urea catalyst. This process illustrates the potential of azetidine derivatives in the enantioselective synthesis of γ-fluoroamines, showcasing their applicability in creating enantioenriched compounds (Roagna et al., 2020).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it’s an irritant . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCXUXCBSGDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

CAS RN

1401425-82-8
Record name 3-(2-fluoroethoxy)azetidine trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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